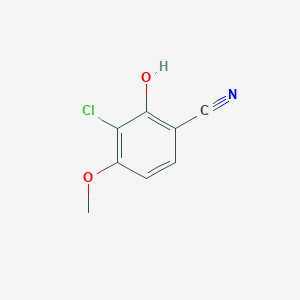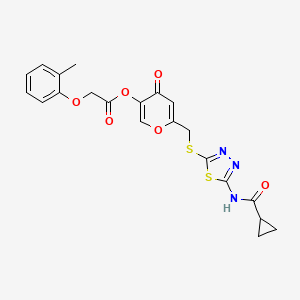![molecular formula C19H25N3O3 B2585005 N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2200205-70-3](/img/structure/B2585005.png)
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain perception, reward, and addiction.
Mécanisme D'action
MP-10 acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the μ-opioid receptor by MP-10 leads to the inhibition of adenylyl cyclase activity, as well as the activation of potassium channels and inhibition of calcium channels, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily mediated by its activation of the μ-opioid receptor. MP-10 has been shown to produce potent analgesia in a variety of animal models, as well as to induce reward and reinforcement in behavioral paradigms. Additionally, MP-10 has been shown to exhibit anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 for lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise and specific modulation of this receptor in vitro and in vivo. Additionally, MP-10 is relatively stable and easy to synthesize, making it a convenient tool for research applications. However, one limitation of MP-10 is its potential for abuse and addiction, which must be carefully considered when using this compound in behavioral assays.
Orientations Futures
There are several future directions for research on MP-10 and its potential applications. One area of interest is the development of novel μ-opioid receptor agonists with improved selectivity and reduced potential for abuse and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying receptor activation and desensitization, as well as to investigate the potential therapeutic applications of MP-10 and related compounds in the treatment of pain and inflammation. Finally, the use of MP-10 and other μ-opioid receptor agonists in combination with other pharmacological agents may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the condensation of 4-(2-methyl-3-oxo-2-propylpiperazin-1-yl)benzoic acid with propargylamine, followed by the coupling of the resulting intermediate with N-Boc-protected phenylalanine. The final deprotection step yields MP-10 in high yield and purity.
Applications De Recherche Scientifique
MP-10 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain perception, reward, and addiction. In particular, MP-10 has been used to investigate the structure-activity relationships of μ-opioid receptor agonists, as well as to elucidate the molecular mechanisms underlying receptor activation and desensitization.
Propriétés
IUPAC Name |
N-[[4-(2-methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-10-19(3)18(25)20-11-12-22(19)17(24)15-8-6-14(7-9-15)13-21-16(23)5-2/h5-9H,2,4,10-13H2,1,3H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSMCDIBXSFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2584924.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)benzamide](/img/structure/B2584929.png)
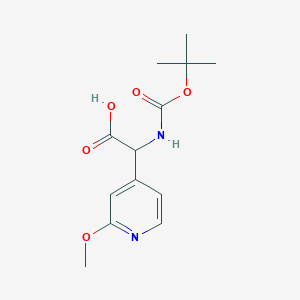
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone](/img/structure/B2584933.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
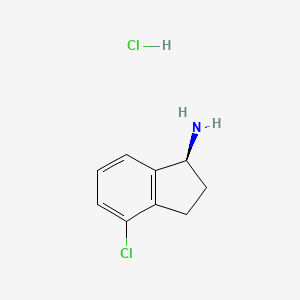
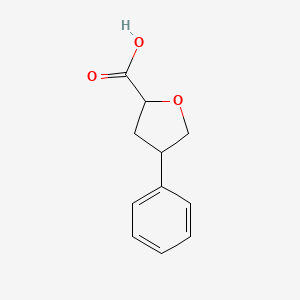
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
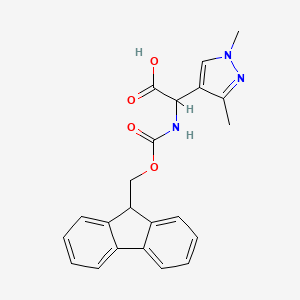
![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)
